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Compound of Interest

Compound Name: Pyridine-3,5-dicarbonitrile

Cat. No.: B074902

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
pyridine-3,5-dicarbonitrile, a key heterocyclic compound with applications in medicinal
chemistry and materials science. This document presents a detailed analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented
with experimental protocols and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for pyridine-3,5-dicarbonitrile.
Due to the limited availability of experimentally verified spectra for the unsubstituted parent
compound in publicly accessible databases, the following data is a combination of reported
values for closely related structures and predicted values based on established spectroscopic
principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
pyridine-3,5-dicarbonitrile, both *H and 13C NMR provide characteristic signals that confirm its

molecular structure.

1H NMR (Proton NMR) Data
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The *H NMR spectrum of pyridine-3,5-dicarbonitrile is expected to show two signals
corresponding to the aromatic protons.

Chemical Shift (8) (ppm) Multiplicity Assighment
~9.1 Singlet H-2, H-6
~8.5 Singlet H-4

Note: Predicted chemical shifts are based on the analysis of substituted pyridine-3,5-
dicarbonitrile derivatives and established substituent effects on the pyridine ring.

13C NMR (Carbon-13 NMR) Data

The 8C NMR spectrum will display signals for the three distinct carbon environments in the
pyridine ring and the carbon of the nitrile groups.

Chemical Shift (8) (ppm) Assighment
~152 C-2,C-6
~140 C-4

~118 C-3,C-5
~115 -CN

Note: Predicted chemical shifts are based on computational models and data from analogous
structures.

Infrared (IR) Spectroscopy

The IR spectrum of pyridine-3,5-dicarbonitrile is characterized by the presence of a strong
absorption band due to the nitrile functional group.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b074902?utm_src=pdf-body
https://www.benchchem.com/product/b074902?utm_src=pdf-body
https://www.benchchem.com/product/b074902?utm_src=pdf-body
https://www.benchchem.com/product/b074902?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2230 Strong C=N stretch

] Aromatic C=C and C=N ring
~1600-1450 Medium to Strong )
stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

m/z Relative Intensity (%) Assignment

129 100 [M]* (Molecular lon)
102 Moderate [M-HCN]*

76 Moderate [CaH2N]*

Note: The molecular ion is expected to be the base peak due to the stability of the aromatic
ring. Fragmentation is predicted to involve the loss of HCN.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of pyridine-3,5-dicarbonitrile in 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

o Data Acquisition: Acquire the *H and 3C NMR spectra on a spectrometer operating at a field
strength of 300 MHz or higher. For 13C NMR, a proton-decoupled spectrum is typically
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obtained to simplify the signals.

o Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate
software. This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of pyridine-3,5-dicarbonitrile with approximately 100-200
mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a transparent
or translucent pellet.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1. A background spectrum of a blank KBr
pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV to generate the
molecular ion and fragment ions.

o Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions and generate a mass spectrum that plots the relative abundance
of each ion as a function of its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and
characterization of an organic compound like pyridine-3,5-dicarbonitrile using the
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spectroscopic techniques discussed.
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Caption: A logical workflow for the spectroscopic analysis and structural confirmation of
pyridine-3,5-dicarbonitrile.

« To cite this document: BenchChem. [Spectroscopic Profile of Pyridine-3,5-dicarbonitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074902#pyridine-3-5-dicarbonitrile-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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